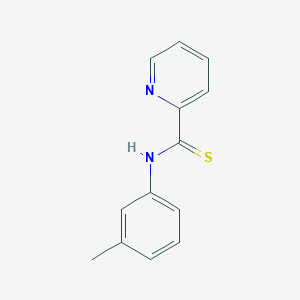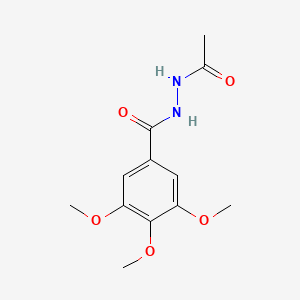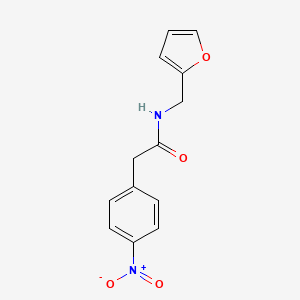
N-(4-bromo-2,6-dimethylphenyl)-2,2,2-trichloroacetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-bromo-2,6-dimethylphenyl)-2,2,2-trichloroacetamide, also known as BTA-1, is a chemical compound that has been extensively studied for its potential applications in scientific research. BTA-1 is a member of the acetamide family of compounds, and it has been found to have a range of interesting biochemical and physiological effects. In
作用机制
The exact mechanism of action of N-(4-bromo-2,6-dimethylphenyl)-2,2,2-trichloroacetamide is not fully understood, but it is believed to act by modulating the activity of certain ion channels and receptors in the brain and nervous system. Specifically, N-(4-bromo-2,6-dimethylphenyl)-2,2,2-trichloroacetamide has been found to interact with the GABA-A receptor and the sodium channel Nav1.8, both of which play important roles in the regulation of neuronal activity.
Biochemical and Physiological Effects:
N-(4-bromo-2,6-dimethylphenyl)-2,2,2-trichloroacetamide has a range of interesting biochemical and physiological effects, including the ability to modulate the activity of certain ion channels and receptors in the brain and nervous system. It has also been shown to have neuroprotective properties, making it a potentially useful compound in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
实验室实验的优点和局限性
One of the main advantages of using N-(4-bromo-2,6-dimethylphenyl)-2,2,2-trichloroacetamide in lab experiments is its ability to modulate the activity of specific ion channels and receptors in the brain and nervous system. This makes it a potentially useful tool for studying the underlying mechanisms of various neurological disorders. However, one of the limitations of using N-(4-bromo-2,6-dimethylphenyl)-2,2,2-trichloroacetamide is that it can be difficult to work with due to its low solubility in water and other common solvents.
未来方向
There are many potential future directions for research involving N-(4-bromo-2,6-dimethylphenyl)-2,2,2-trichloroacetamide. One area of interest is the development of new drugs based on the structure of N-(4-bromo-2,6-dimethylphenyl)-2,2,2-trichloroacetamide that could be used to treat a range of neurological disorders. Another area of interest is the use of N-(4-bromo-2,6-dimethylphenyl)-2,2,2-trichloroacetamide as a tool for studying the underlying mechanisms of various neurological disorders, including Alzheimer's and Parkinson's. Additionally, there is potential for further research into the mechanism of action of N-(4-bromo-2,6-dimethylphenyl)-2,2,2-trichloroacetamide and its effects on specific ion channels and receptors in the brain and nervous system.
合成方法
N-(4-bromo-2,6-dimethylphenyl)-2,2,2-trichloroacetamide can be synthesized using a variety of methods, but the most common approach involves the reaction of 4-bromo-2,6-dimethylphenol with trichloroacetyl chloride in the presence of a base such as pyridine. This reaction produces N-(4-bromo-2,6-dimethylphenyl)-2,2,2-trichloroacetamide as a white crystalline solid that can be purified through recrystallization.
科学研究应用
N-(4-bromo-2,6-dimethylphenyl)-2,2,2-trichloroacetamide has been extensively studied for its potential applications in scientific research, particularly in the field of neuroscience. It has been found to have a range of interesting effects on the brain and nervous system, including the ability to modulate the activity of certain ion channels and receptors. N-(4-bromo-2,6-dimethylphenyl)-2,2,2-trichloroacetamide has also been shown to have neuroprotective properties, making it a potentially useful compound in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
属性
IUPAC Name |
N-(4-bromo-2,6-dimethylphenyl)-2,2,2-trichloroacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrCl3NO/c1-5-3-7(11)4-6(2)8(5)15-9(16)10(12,13)14/h3-4H,1-2H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUIWAPYVBVOVGQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1NC(=O)C(Cl)(Cl)Cl)C)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrCl3NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-bromo-2,6-dimethylphenyl)-2,2,2-trichloroacetamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3-[(3-chlorophenyl)amino]-1-(4-nitrophenyl)-1-propanone](/img/structure/B5778599.png)


![1-[(4-methoxyphenoxy)acetyl]-4-piperidinecarboxamide](/img/structure/B5778610.png)
![2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B5778611.png)
![6-{[4-(dimethylamino)-6-(1-piperidinyl)-1,3,5-triazin-2-yl]oxy}-2-methyl-3(2H)-pyridazinone](/img/structure/B5778618.png)
![N'-({[methyl(2-naphthylsulfonyl)amino]acetyl}oxy)-4-nitrobenzenecarboximidamide](/img/structure/B5778620.png)

![3,4-dimethoxy-N'-{[(3-methoxyphenoxy)acetyl]oxy}benzenecarboximidamide](/img/structure/B5778639.png)

![[2,5-dimethyl-1-(1-naphthyl)-1H-pyrrol-3-yl]methanol](/img/structure/B5778646.png)
